
5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile (5FOMe-DHP-CN) is a novel compound with potential applications in a variety of scientific and medical research areas. It is a derivative of the pyridine ring, a heterocyclic compound found in many naturally occurring compounds. 5FOMe-DHP-CN has been the subject of a number of studies due to its unique properties and potential applications.
Scientific Research Applications
Synthesis and Spectroscopic Analysis
5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile has been a subject of study due to its structural and spectroscopic properties. For instance, the synthesis and structural analysis of pyridine derivatives, including dihydropyridine-3-carbonitriles, have been explored, revealing insights into their molecular structures through methods like X-ray diffraction, IR, NMR, and electronic spectroscopy. The optical properties of these compounds were also investigated using UV–vis absorption and fluorescence spectroscopy, showing that the effects of substituents significantly influence the emission spectra (Cetina et al., 2010; Jukić et al., 2010).
Photosensitivity and Electronic Applications
The compound’s variants have been studied for their photosensitivity properties and potential use in optoelectronic devices. For example, derivatives of dihydropyridine-3-carbonitriles showed that the photocurrent and photosensitivity increased with illumination intensity, indicating their suitability for optoelectronic applications (Roushdy et al., 2019).
Structural and Optical Characteristics
The structural and optical characteristics of pyridine derivatives have been extensively studied, providing insights into their polycrystalline nature and optical energy gaps. Such studies are crucial for understanding the materials' potential applications in fabricating heterojunctions and devices, particularly in the field of photovoltaics and photosensors (Zedan et al., 2020).
properties
IUPAC Name |
5-fluoro-1-methyl-6-oxopyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN2O/c1-10-5(4-9)2-3-6(8)7(10)11/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUOXNQVBSAYQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C(C1=O)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-7-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2796220.png)
![2-chloro-N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2796221.png)
![N'-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-tosylacetohydrazide](/img/structure/B2796222.png)
![N-(benzo[d]thiazol-2-yl)-N-benzyl-3,4,5-trimethoxybenzamide](/img/structure/B2796223.png)
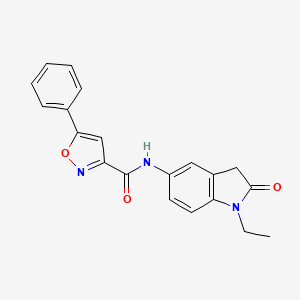
amine](/img/structure/B2796227.png)
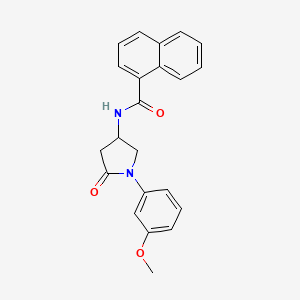
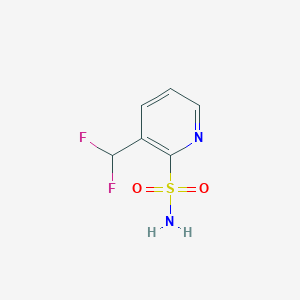
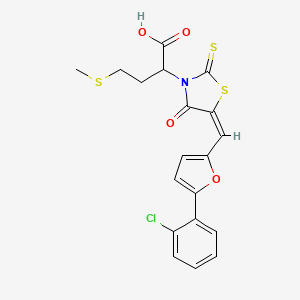
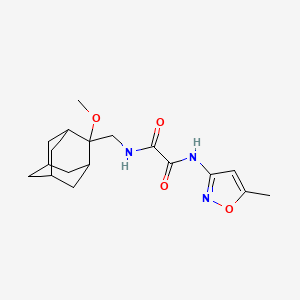
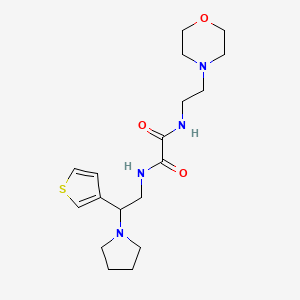

![3-Cyclopropyl-5-[(4,4-difluorocyclohexyl)oxy]-1,2,4-thiadiazole](/img/structure/B2796240.png)
![N-{1-[(E)-2-phenylethenesulfonyl]azetidin-3-yl}pyridazin-3-amine](/img/structure/B2796241.png)